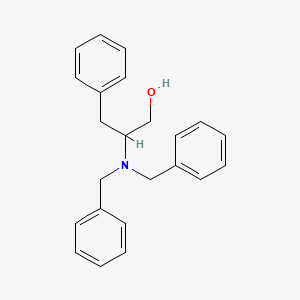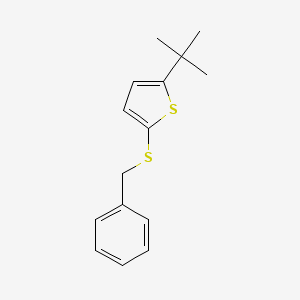
4-(tert-Butoxy)-3-chloroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butoxy)-3-chloroanisole is an organic compound that features a tert-butoxy group and a chloro group attached to an anisole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-chloroanisole typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid, sometimes mixed with quaternary ammonium salts like benzyltriethylammonium chloride to enhance the catalytic effect .
Industrial Production Methods
In industrial settings, the production of this compound follows similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of flow microreactor systems has been explored to make the process more efficient and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butoxy)-3-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
4-(tert-Butoxy)-3-chloroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(tert-Butoxy)-3-chloroanisole involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can participate in further chemical reactions. The chloro group can also be involved in nucleophilic substitution reactions, affecting the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butoxystyrene
- tert-Butyloxycarbonyl-protected amino acids
Comparison
4-(tert-Butoxy)-3-chloroanisole is unique due to the presence of both a tert-butoxy group and a chloro group on the anisole ring. This combination of functional groups imparts distinct reactivity compared to similar compounds like 4-tert-Butoxystyrene, which lacks the chloro group, or tert-Butyloxycarbonyl-protected amino acids, which have different core structures and applications .
Propriétés
Formule moléculaire |
C11H15ClO2 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,3)14-10-6-5-8(13-4)7-9(10)12/h5-7H,1-4H3 |
Clé InChI |
NLDFMMXFGFKSKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)




![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)



![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)




